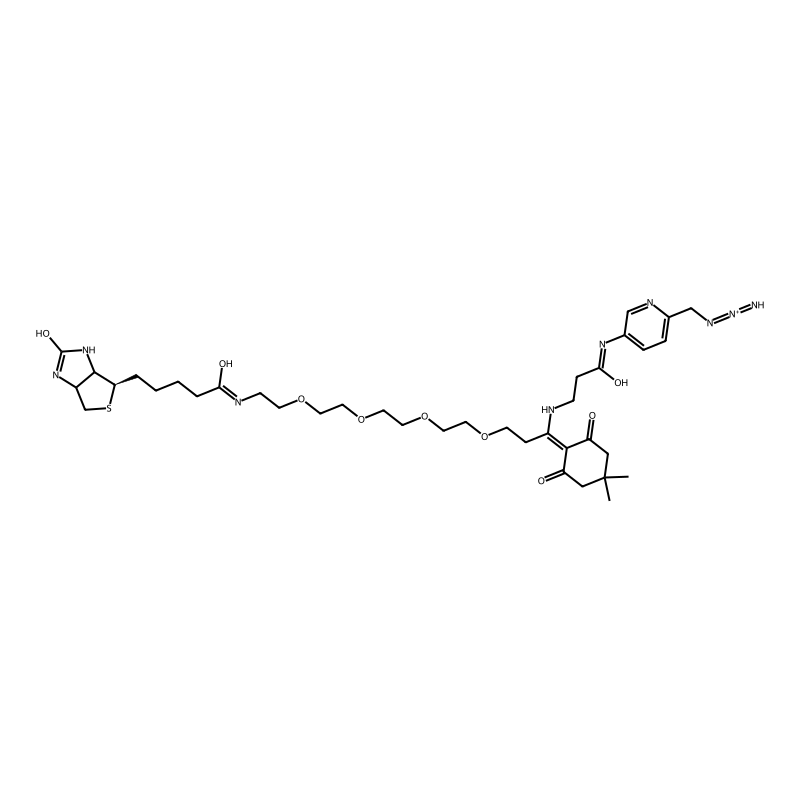[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
The compound with the IUPAC name 5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium is a complex organic molecule that contains multiple functional groups and structural features. It is characterized by a pyridine moiety, a thienoimidazole ring, and various ether and amine linkages. The presence of hydroxy and keto functional groups suggests potential reactivity and biological activity.
Without specific information about the target application, a mechanism of action is impossible to determine.
- Safety information for this specific compound is likely not available. However, general safety considerations for handling complex organic molecules apply. These include potential skin and eye irritation, unknown toxicity, and flammability.
- Synthesis Reactions: These involve the combination of simpler reactants to form this complex compound. For example, the reaction of pyridine derivatives with specific amino acids or keto compounds could yield this structure.
- Decomposition Reactions: Under certain conditions (e.g., heat or catalysis), this compound may decompose into simpler molecules, potentially releasing smaller fragments such as the thienoimidazole or pyridine derivatives.
- Substitution Reactions: The functional groups present may allow for nucleophilic substitutions, particularly at positions adjacent to the nitrogen atoms in the amine groups.
- Redox Reactions: Given the presence of hydroxy and keto functionalities, redox reactions could occur, particularly if oxidizing or reducing agents are introduced.
- Complexation Reactions: The nitrogen atoms may coordinate with metal ions, forming complexes that could be utilized in various applications.
The biological activity of this compound is likely influenced by its structural complexity and functional groups. Compounds with similar structures often exhibit:
- Antimicrobial Properties: Many thienoimidazole derivatives are known for their antibacterial and antifungal activities.
- Anticancer Activity: Some pyridine-containing compounds have shown potential as anticancer agents due to their ability to interfere with cellular processes.
- Enzyme Inhibition: The presence of amine and hydroxyl groups can facilitate interactions with enzymes, potentially acting as inhibitors or modulators.
Research into related compounds has demonstrated significant biological effects, suggesting that this compound may also possess similar properties.
The synthesis of this compound can involve several steps:
- Formation of Key Intermediates: Initial synthesis may begin with simpler precursors such as substituted pyridines or thienoimidazoles.
- Coupling Reactions: Various coupling reactions (e.g., amide formation) can be employed to link different fragments together.
- Functional Group Modifications: Hydroxylation and other modifications can be achieved through standard organic reactions such as oxidation or substitution.
- Purification and Characterization: After synthesis, purification techniques such as chromatography may be necessary to isolate the target compound from by-products.
This compound may find applications in several fields:
- Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
- Agricultural Chemicals: Similar compounds are often used in pesticides or herbicides.
- Material Science: Its unique structure might allow for use in developing new materials with specific properties.
Interaction studies involving this compound may focus on:
- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
- Enzyme Kinetics: Investigating how it affects enzyme activity can reveal its potential therapeutic uses.
- Cellular Uptake Studies: Assessing how well cells absorb this compound can inform its bioavailability and efficacy in biological systems.
Similar Compounds
Several compounds exhibit structural similarities to the one described above:
- Thieno[3,4-d]imidazole Derivatives: Known for their diverse biological activities.
- Pyridine Carboxamides: Often exhibit antimicrobial properties.
- Hydroxyquinoline Compounds: Known for their chelating ability and potential therapeutic effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[3,4-d]imidazole derivative | Contains thienoimidazole ring | Antimicrobial |
| Pyridine carboxamide | Pyridine ring with carboxamide functionality | Anticancer |
| Hydroxyquinoline | Quinoline structure with hydroxyl group | Chelating agent |
Purity
Exact Mass
Appearance
Storage
Dates
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.








